molecular formula C16H18O3 B1679217 匹罗昔康 CAS No. 69956-77-0

匹罗昔康

货号 B1679217
CAS 编号: 69956-77-0
分子量: 258.31 g/mol
InChI 键: AUZUGWXLBGZUPP-GXDHUFHOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pelubiprofen is a nonsteroidal anti-inflammatory drug (NSAID) of the profen class . It is used to treat back pain and osteoarthritis . Pelubiprofen was developed in South Korea by Daewon Pharmaceuticals and is marketed in Korea and Russia, among other countries .


Molecular Structure Analysis

Pelubiprofen has the molecular formula C16H18O3 . Its structure contains a benzene ring conjugated to a propanoic acid .


Physical And Chemical Properties Analysis

Pelubiprofen is associated with the risk of gastrointestinal (GI) adverse events following long-term exposure and has poor water-soluble properties .

科学研究应用

药代动力学相互作用

  • 匹罗昔康与盐酸依帕司龙的药代动力学相互作用研究:2017 年的一项研究评估了匹罗昔康与盐酸依帕司龙在健康韩国男性中的药代动力学相互作用。研究发现匹罗昔康、其主要活性代谢物和依帕司龙的相互作用没有临床意义上的变化,表明可能联合用于肌肉骨骼症状 (Ryu 等人,2017).

抗炎作用

  • 抗炎作用机制:2011 年的研究表明,匹罗昔康通过抑制 COX 酶活性来减少 PGE2 的产生,并降低 LPS 诱导的 RAW 264.7 细胞中炎性介质的表达。这项研究突出了匹罗昔康抗炎特性的分子基础 (Shin 等人,2011).

改善胃肠道安全性的开发

  • 胃肠道安全性更高的匹罗昔康曲美他嗪:2021 年的一项研究开发了匹罗昔康曲美他嗪 (PEL-T),与市售匹罗昔康相比,其胃肠道安全性更高,吸收更好。该研究证实了 PEL-T 的形成及其药代动力学优势 (Park 等人,2021).

比较性临床试验

  • 类风湿性关节炎的疗效和安全性:2014 年的一项临床试验将匹罗昔康与塞来昔布在类风湿性关节炎患者中进行了比较,发现匹罗昔康在减轻疼痛和缓解僵硬方面不劣于塞来昔布,尽管它显示出更高的胃肠道不良反应频率 (Choi 等人,2014).

控释制剂

  • 持续释放固体分散制剂:2017 年的一项研究旨在使用氨基粘土和 pH 独立聚合物开发匹罗昔康的持续释放口服剂型。该制剂显示出在降低给药频率的同时保持有效药物暴露的潜力 (Lee 等人,2017).

其他临床试验

  • 膝骨性关节炎的短期使用:2020 年的一项研究评估了控释匹罗昔康制剂在膝骨性关节炎患者中的短期使用疗效和安全性。它发现匹罗昔康与塞来昔布一样有效,并且不良事件减少 (Shin 等人,2020).

片剂制剂

  • 控释片剂制剂:2016 年的一项研究使用 Kollidon® SR 开发了匹罗昔康控释片剂制剂。该制剂显示出令人满意的体外-体内相关性,并且可以在不影响食物摄入的情况下每天给药两次,从而提高了患者依从性 (Song 等人,2016).

药代动力学研究方法

  • LC-MS/MS 法测定人血浆中匹罗昔康:2015 年的一项研究开发并验证了一种液相色谱串联质谱 (LC-MS/MS) 方法,用于测定人血浆中的匹罗昔康及其活性代谢物。该方法成功应用于药代动力学研究,突出了其评估匹罗昔康制剂的适用性 (Ryu 等人,2015).

环境考虑

  • 非甾体抗炎药 (NSAIDs) 的环境风险评估 (ERA):2015 年的一项研究对包括匹罗昔康在内的非甾体抗炎药进行了环境风险评估,强调了健康和环境当局需要解决这些广泛使用药物的环境影响 (Gamarra 等人,2015).

与其他非甾体抗炎药的比较研究

  • 与布洛芬在阿尔茨海默病中的比较:2009 年的一项研究调查了类似的非甾体抗炎药布洛芬对阿尔茨海默病认知进展的影响。本研究为理解包括匹罗昔康在内的非甾体抗炎药在临床环境中的作用范围提供了背景 (Pasqualetti 等人,2009).

作用机制

Target of Action

Pelubiprofen is a nonsteroidal anti-inflammatory drug (NSAID) of the profen class . Its primary target is cyclooxygenase-2 (COX-2) , an enzyme that plays a crucial role in the biosynthesis of prostaglandins . Prostaglandins are lipid compounds that have diverse roles in the body, including mediating inflammation and pain.

Mode of Action

Pelubiprofen acts by inhibiting the biosynthesis of prostaglandins . It achieves this by selectively inhibiting the COX-2 enzyme . This inhibition reduces the production of prostaglandins, which are key mediators of inflammation and pain. Therefore, by reducing prostaglandin levels, pelubiprofen alleviates symptoms of inflammation and pain.

Pharmacokinetics

Pelubiprofen is rapidly absorbed, with a Tmax (time to reach maximum plasma concentration) of approximately 0.5 hours . It undergoes metabolism and is transformed into various forms, including Trans-OH form, Cis-OH form, and Unsaturated OH form . The main route of excretion is via the urine, with about 60% of the administered dose being excreted within 24 hours .

Action Environment

The action of pelubiprofen can be influenced by various environmental factors. For instance, the drug’s solubility can affect its absorption and thus its efficacy. Pelubiprofen has low water solubility, and research is being conducted to develop salt formulations with better solubility . Improved solubility can enhance the drug’s absorption, leading to increased bioavailability and potentially improved therapeutic effects.

安全和危害

Pelubiprofen is associated with the risk of gastrointestinal (GI) adverse events following long-term exposure . For safety measures, avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

未来方向

Pelubiprofen is being studied for use in combination with eperisone . Because of its low water solubility, the development of salt formulations with better solubility is being studied . A study has been conducted to discover novel pharmaceutical cocrystals of Pelubiprofen with a machine learning approach .

属性

IUPAC Name

2-[4-[(E)-(2-oxocyclohexylidene)methyl]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O3/c1-11(16(18)19)13-8-6-12(7-9-13)10-14-4-2-3-5-15(14)17/h6-11H,2-5H2,1H3,(H,18,19)/b14-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZUGWXLBGZUPP-GXDHUFHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C=C2CCCCC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=C(C=C1)/C=C/2\CCCCC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2048795
Record name Pelubiprofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pelubiprofen

CAS RN

69956-77-0
Record name Pelubiprofen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69956-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pelubiprofen [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069956770
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pelubiprofen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12150
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pelubiprofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PELUBIPROFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1619C79FVJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pelubiprofen
Reactant of Route 2
Reactant of Route 2
Pelubiprofen
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Pelubiprofen
Reactant of Route 4
Reactant of Route 4
Pelubiprofen
Reactant of Route 5
Pelubiprofen
Reactant of Route 6
Reactant of Route 6
Pelubiprofen

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。